A cyclohexanol and phenylethylamine derivative that functions as a SEROTONIN AND NORADRENALINE REUPTAKE INHIBITOR (SNRI) and is used as an ANTIDEPRESSIVE AGENT.
See also: Venlafaxine (has active moiety).
Venlafaxine hydrochloride
CAS No.: 99300-78-4
Cat. No.: VC0546678
Molecular Formula: C17H28ClNO2
Molecular Weight: 313.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99300-78-4 |
---|---|
Molecular Formula | C17H28ClNO2 |
Molecular Weight | 313.9 g/mol |
IUPAC Name | 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H |
Standard InChI Key | QYRYFNHXARDNFZ-UHFFFAOYSA-N |
SMILES | [H+].CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.[Cl-] |
Canonical SMILES | CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |
Appearance | White to off-white crystalline powder |
Introduction
Chemical and Pharmacological Profile
Venlafaxine hydrochloride, chemically designated as (±)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride, is a bicyclic phenethylamine derivative. Its empirical formula is , with a molar mass of 277.408 g/mol. The compound exists as a racemic mixture, meaning it contains equal parts of its R- and S-enantiomers. Structurally, it shares similarities with the atypical opioid tramadol but lacks significant affinity for opioid receptors .
Physicochemical Properties
Venlafaxine hydrochloride is a white to off-white crystalline solid with moderate solubility in water. Its extended-release formulation, Venbysi XR, uses a besylate salt to prolong gastrointestinal absorption, reducing peak plasma concentrations and mitigating side effects like nausea . The drug’s protein binding is relatively low (27 ± 2% for the parent compound and 30 ± 12% for desvenlafaxine), facilitating wide tissue distribution .
Table 1: Key Pharmacokinetic Parameters of Venlafaxine Hydrochloride
Mechanism of Action and Pharmacodynamics
Venlafaxine hydrochloride primarily inhibits serotonin (SERT) and norepinephrine (NET) reuptake transporters, with weaker effects on dopamine (DAT) at higher doses. This dual action increases synaptic concentrations of serotonin and norepinephrine, particularly in the prefrontal cortex, which lacks dopamine transporters, thereby enhancing dopaminergic transmission indirectly .
Transporter Affinity and Selectivity
The drug’s affinity for transporters is dose-dependent:
Table 2: In Vitro Transporter Inhibition Profiles
At therapeutic doses (75–225 mg/day), venlafaxine preferentially inhibits SERT, but NET inhibition becomes significant above 150 mg/day . Unlike tricyclic antidepressants, it has negligible affinity for histaminergic, cholinergic, or adrenergic receptors, reducing side effects like sedation or orthostatic hypotension .
Clinical Efficacy and Therapeutic Applications
Venlafaxine hydrochloride’s efficacy in MDD was established in six placebo-controlled trials, demonstrating significant reductions in Hamilton Depression Rating Scale (HAM-D) scores . Extended-release formulations show comparable efficacy to immediate-release versions but with improved tolerability .
Major Depressive Disorder
In a 26-week relapse prevention study, patients maintained on venlafaxine XR experienced a 75% remission rate versus 38% for placebo, with relapse defined as a Clinical Global Impression (CGI) score ≥4 . Meta-analyses confirm its superiority over SSRIs in treatment-resistant depression, attributed to its noradrenergic effects .
Anxiety Disorders
Venlafaxine is FDA-approved for GAD, social anxiety disorder, and panic disorder. A 12-week trial in GAD patients reported a 50% reduction in anxiety symptoms, with response rates plateauing at 150 mg/day .
Pharmacokinetics and Metabolism
Venlafaxine undergoes extensive first-pass metabolism via CYP2D6 to desvenlafaxine, which contributes 70% of total pharmacologic activity . Genetic polymorphisms in CYP2D6 (e.g., CYP2D6 poor metabolizers) increase venlafaxine exposure by 2–3 fold, necessitating dose adjustments .
Hepatic and Renal Impairment
-
Hepatic Cirrhosis: Clearance decreases by 50%, and half-life extends by 30% .
-
Renal Impairment (GFR <30 mL/min): Half-life prolongs by 180%, requiring 50% dose reduction .
Drug Interactions and Contraindications
Venlafaxine’s serotonergic activity contraindicates concomitant use with MAOIs due to serotonin syndrome risk. It lowers the seizure threshold, posing risks with bupropion or tramadol .
Table 4: Clinically Significant Drug Interactions
Interacting Drug | Effect | Recommendation | Source |
---|---|---|---|
MAOIs | Serotonin syndrome | Contraindicated | |
Warfarin | Increased INR | Monitor coagulation | |
CYP2D6 Inhibitors | ↑ Venlafaxine levels | Adjust dose |
Dosage and Administration
Initial dosing for MDD is 75 mg/day, titrated to 225 mg/day based on response. Extended-release formulations permit once-daily dosing, improving adherence .
Special Populations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume